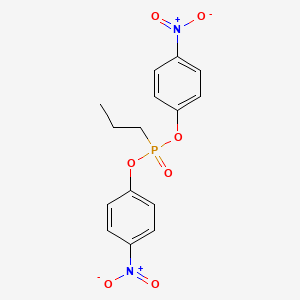

Bis(4-nitrophenyl) propylphosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

103499-65-6 |

|---|---|

Molecular Formula |

C15H15N2O7P |

Molecular Weight |

366.26 g/mol |

IUPAC Name |

1-nitro-4-[(4-nitrophenoxy)-propylphosphoryl]oxybenzene |

InChI |

InChI=1S/C15H15N2O7P/c1-2-11-25(22,23-14-7-3-12(4-8-14)16(18)19)24-15-9-5-13(6-10-15)17(20)21/h3-10H,2,11H2,1H3 |

InChI Key |

ZHZOCOISYIDAOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Advanced Characterization of Bis 4 Nitrophenyl Propylphosphonate

Synthetic Methodologies for Bis(4-nitrophenyl) Propylphosphonate

The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through established organophosphorus chemistry methodologies. The primary approaches involve the formation of phosphonate (B1237965) esters from appropriate phosphorus precursors and phenols.

The creation of the P-O-Ar bonds in this compound is central to its synthesis. Several reliable pathways are employed for the synthesis of analogous aryl phosphonates and can be adapted for this specific compound.

One of the most direct methods involves the reaction of a propylphosphonic dihalide, typically propylphosphonic dichloride (PrP(O)Cl₂), with two equivalents of 4-nitrophenol (B140041). This reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen halide byproduct (HCl) that is formed. The base activates the phenol, converting it into a more potent nucleophile (phenoxide), which then attacks the electrophilic phosphorus center.

Another versatile approach is a variation of the Atherton-Todd reaction . This method involves coupling a dialkyl phosphite, in this case, dipropyl phosphonate, with 4-nitrophenol. The reaction is conducted in the presence of a base and a halogenating agent like carbon tetrachloride. mdpi.com This process generates a reactive pentavalent phosphorus intermediate that facilitates the formation of the desired phosphonate ester. mdpi.com

Modern cross-coupling reactions also offer an efficient route. Palladium-catalyzed coupling reactions, for instance, can form the C-P bond of a precursor dialkyl propylphosphonate, which can then be transesterified or directly arylated. digitellinc.comorganic-chemistry.org More directly, methods for the direct aryloxylation of dialkyl phosphonates have been developed, which could potentially be applied to synthesize mixed or symmetrical aryl phosphonates. osti.gov These methods often utilize activating agents like triflic anhydride (B1165640) (Tf₂O) and pyridine to generate a highly reactive phosphoryl pyridinium (B92312) salt intermediate in situ. osti.gov

The selection of the optimal pathway depends on factors such as the availability of starting materials, desired purity, reaction scale, and tolerance of functional groups. For this compound, the reaction of propylphosphonic dichloride with 4-nitrophenol remains a primary and straightforward synthetic strategy.

The phosphorus atom in this compound is a potential stereocenter if the two aryl groups were different. In this symmetrical molecule, it is prochiral. However, the synthesis of chiral P-stereogenic phosphonates is a significant area of research, particularly for applications in asymmetric catalysis and medicinal chemistry. mdpi.com Should an analogue with two different aryl groups be desired, stereochemical control would be crucial.

Achieving stereoselectivity in phosphonate synthesis typically involves one of two main strategies:

Use of Chiral Auxiliaries: A racemic phosphorus center can be coupled with a chiral auxiliary. The resulting diastereomers can then be separated, and the auxiliary can be subsequently cleaved to yield the enantiomerically enriched phosphonate. mdpi.com

Asymmetric Catalysis: This is a more efficient approach where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. mdpi.com Organocatalysts, such as chiral amines or phosphoric acids, and metal complexes containing chiral ligands have been successfully employed in asymmetric phosphonylation reactions, including phospha-Michael, phospha-Mannich, and phospho-Aldol reactions. mdpi.com For instance, chiral nucleophilic catalysts can be used in the dynamic kinetic asymmetric transformation (DKAT) of racemic H-phosphinates to produce enantioenriched phosphonate products. mdpi.com

These strategies allow for the synthesis of phosphonates with high enantiomeric purity, which is critical when the phosphorus atom itself is a source of chirality in the target molecule. acs.orgrsc.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the atomic framework.

¹H NMR: The proton NMR spectrum would show characteristic signals for both the propyl chain and the 4-nitrophenyl groups. The propyl group would exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (likely a sextet) for the central methylene (B1212753) (CH₂) protons, and a doublet of triplets for the methylene protons adjacent to the phosphorus atom due to coupling with both the adjacent CH₂ group and the phosphorus nucleus. The aromatic protons of the two equivalent 4-nitrophenyl groups would appear as a distinct AA'BB' system, typically resolving into two apparent doublets in the downfield region of the spectrum.

¹³C NMR: The carbon spectrum would confirm the presence of all carbon atoms. The three carbons of the propyl group would appear in the aliphatic region, while the aromatic carbons would be observed in the downfield region. The carbon atom directly bonded to the phosphorus would show a characteristic splitting (J-coupling).

³¹P NMR: The phosphorus-31 NMR spectrum is particularly diagnostic for organophosphorus compounds. It would show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this peak would be characteristic of a phosphonate ester.

Table 1: Predicted ¹H and ³¹P NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 8.3 | d | Aromatic protons ortho to NO₂ |

| ¹H | ~ 7.5 | d | Aromatic protons meta to NO₂ |

| ¹H | ~ 2.0 | dt | P-CH₂-CH₂-CH₃ |

| ¹H | ~ 1.7 | sextet | P-CH₂-CH₂-CH₃ |

| ¹H | ~ 1.0 | t | P-CH₂-CH₂-CH₃ |

| ³¹P | ~ 15-25 | s | P=O |

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and assessing the purity of the synthesized compound. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₅H₁₅N₂O₇P), the calculated exact mass would be the primary value for confirmation. Common ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. The fragmentation pattern observed in the mass spectrum (MS/MS) would further corroborate the structure, showing characteristic losses of the 4-nitrophenoxy groups and fragments corresponding to the propylphosphonate core.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in the molecule by probing their characteristic vibrational frequencies.

P=O Stretch: A strong absorption band, typically in the region of 1250-1300 cm⁻¹, is a hallmark of the phosphoryl group.

P-O-C Stretch: Vibrations associated with the P-O-aryl linkages would be expected around 1200 cm⁻¹ and 950-1050 cm⁻¹.

NO₂ Group: The nitro group gives rise to two very strong and characteristic stretching bands: an asymmetric stretch around 1520-1530 cm⁻¹ and a symmetric stretch near 1340-1350 cm⁻¹.

Aromatic C-H and C=C: Standard aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching bands would be seen in the 1450-1600 cm⁻¹ region.

Aliphatic C-H: The propyl group would show C-H stretching vibrations in the 2850-2960 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| P=O | Stretch | 1250 - 1300 |

| P-O-Ar | Stretch | 950 - 1050, ~1200 |

| NO₂ | Asymmetric Stretch | 1520 - 1530 |

| NO₂ | Symmetric Stretch | 1340 - 1350 |

| C-H (Aromatic) | Stretch | > 3000 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

Mechanistic Investigations of Serine Hydrolase Inactivation by Bis 4 Nitrophenyl Propylphosphonate

Formation and Stability of Covalent Enzyme-Inhibitor Adducts

The inactivation of serine hydrolases by bis(4-nitrophenyl) propylphosphonate proceeds via the formation of a stable covalent adduct. In this process, the catalytically active serine residue in the enzyme's active site performs a nucleophilic attack on the phosphorus center of the NPN molecule. This results in the displacement of one of the 4-nitrophenolate (B89219) leaving groups and the formation of a propylphosphonyl-enzyme conjugate. This covalent modification of the active site serine effectively renders the enzyme inactive.

The stability of this newly formed phosphonylated adduct is a key feature of the inactivation process. Unlike the transient acyl-enzyme intermediates formed during the hydrolysis of natural substrates, the phosphonyl-enzyme bond is significantly more resistant to hydrolysis. This stability allows for the isolation and study of the inactivated enzyme, providing a snapshot of the enzyme's active site in a state analogous to the tetrahedral intermediate of substrate hydrolysis.

Research has shown that the initial inactivation reaction with NPN is highly efficient for several serine proteases. For instance, the second-order rate constants (ki/Ki) for the inhibition of chymotrypsin (B1334515) and subtilisin BPN' by NPN are on the order of 4300 M⁻¹s⁻¹ and 544 M⁻¹s⁻¹ respectively, at their optimal pH and 25.0 °C. acs.org The rate constant for the inhibition of trypsin by NPN under similar conditions is 891 M⁻¹s⁻¹. acs.org These rates underscore the potent inhibitory capacity of NPN towards these enzymes.

Following the initial rapid phosphonylation, the subsequent fate of the remaining 4-nitrophenyl group on the covalent adduct is of significant mechanistic interest and varies depending on the specific enzyme.

Kinetics and Thermodynamics of 4-Nitrophenol (B140041) Elimination from Phosphonylated Adducts

Once the propylphosphonyl-enzyme adduct is formed, a second, slower reaction can occur: the elimination of the second 4-nitrophenol molecule from the phosphonylated active site.

A striking observation is the significant difference in the rate of elimination of the second 4-nitrophenol molecule across different serine proteases. Studies have demonstrated that the active site environment of chymotrypsin facilitates this elimination to a much greater extent than that of trypsin or subtilisin BPN'. acs.org

For the propylphosphonyl adduct of chymotrypsin, the rate of 4-nitrophenol elimination is notably faster than what would be expected from a simple hydrolysis reaction of a comparable phosphonate (B1237965) diester. In contrast, for the propylphosphonylated adducts of trypsin and subtilisin BPN', the elimination of the second 4-nitrophenol is significantly slower, to the point of being almost negligible under similar experimental conditions. acs.org This indicates that the active site architecture of chymotrypsin possesses specific catalytic machinery that actively promotes this elimination reaction, a feature that is absent or less effective in trypsin and subtilisin BPN'.

The rate of this elimination from the propylphosphonyl adduct of chymotrypsin is approximately twice the rate of hydrolysis of a comparable phosphonate diester. acs.org This rate is considerably slower than the elimination observed from a methylphosphonyl adduct of chymotrypsin, where the elimination is accelerated by a factor of 270. acs.org

Interactive Data Table: Second-Order Rate Constants for Inactivation by NPN and Rates of 4-Nitrophenol Elimination

| Enzyme | Inactivation Rate Constant (ki/Ki) (M⁻¹s⁻¹) | Rate of 4-Nitrophenol Elimination |

| Chymotrypsin | 4300 | Measurable and significantly faster than simple hydrolysis |

| Trypsin | 891 | Negligibly slow |

| Subtilisin BPN' | 544 | Negligibly slow |

The activation enthalpy for the elimination of 4-nitrophenol from the 4-nitrophenyl propylphosphonyl-chymotrypsin adduct provides further insight into the thermodynamics of this process. acs.org

The stoichiometry of 4-nitrophenol release is a direct consequence of the differential rates of elimination. For chymotrypsin, the inactivation by this compound results in the eventual release of two stoichiometric equivalents of 4-nitrophenol per molecule of enzyme. The first equivalent is released rapidly during the initial phosphonylation, and the second is released more slowly from the stable covalent adduct. acs.org

In contrast, for trypsin and subtilisin BPN', only one stoichiometric equivalent of 4-nitrophenol is released during the initial inactivation step. The second 4-nitrophenyl group remains attached to the propylphosphonyl-enzyme adduct, as the rate of its elimination is exceedingly slow. acs.org This 1:1 stoichiometry of 4-nitrophenol release for trypsin and subtilisin BPN' highlights the unique catalytic environment of the chymotrypsin active site.

Proton Transfer Dynamics and Catalytic Recruitment in Inactivation

The elimination of 4-nitrophenol from the phosphonylated enzyme adduct is a chemically demanding step that is thought to involve the enzyme's catalytic machinery, particularly the components of the catalytic triad (B1167595) (serine, histidine, and aspartate).

The mechanism of 4-nitrophenol elimination from the phosphonylated chymotrypsin adduct is believed to involve general base catalysis, facilitated by a component of the enzyme's active site. A plausible model suggests that the histidine residue of the catalytic triad, acting as a general base, abstracts a proton from a water molecule. The resulting hydroxide (B78521) ion then attacks the phosphorus center of the phosphonyl-enzyme adduct, leading to the formation of a pentacoordinate intermediate that subsequently breaks down to release 4-nitrophenol.

Alternatively, the histidine could directly facilitate the departure of the 4-nitrophenolate leaving group by protonating the oxygen atom of the leaving group as the P-O bond cleaves. This would be consistent with a one-proton catalysis model where a single proton transfer event is crucial for the rate-determining step of the elimination. The specific details of the proton transfer dynamics are still a subject of investigation.

Solvent isotope effect studies, where D₂O is substituted for H₂O, are a powerful tool for probing the involvement of proton transfer in the rate-determining step of a reaction. A significant solvent isotope effect (kH₂O/kD₂O > 1) is indicative of proton transfer in the transition state.

For the elimination of 4-nitrophenol from the 4-nitrophenyl alkylphosphonyl adducts of chymotrypsin, solvent isotope effects have been measured. acs.org These studies can help to elucidate the nature of the proton transfer and distinguish between different possible mechanistic pathways. For example, a substantial SIE would support a mechanism where proton abstraction from water by the active site histidine is a key part of the rate-limiting step. The magnitude of the SIE can also provide information about the nature of the transition state, such as whether the proton is fully or partially transferred.

Activation Parameters and Transition State Energetics

The inactivation of serine hydrolases by this compound involves the formation of a stable phosphonylated enzyme intermediate. A key subsequent step in the interaction with some serine proteases, such as chymotrypsin, is the elimination of a 4-nitrophenol molecule from this adduct. The study of the activation parameters and transition state energetics for this elimination reaction provides critical insights into the underlying chemical mechanisms.

Determination of Activation Enthalpies (ΔH‡) for 4-Nitrophenol Elimination

The activation enthalpy (ΔH‡) for the elimination of 4-nitrophenol from the propylphosphonylated chymotrypsin adduct has been determined to be 15.0 ± 1.3 kcal/mol. acs.org This value represents the energy barrier that must be overcome for the reaction to proceed. The elimination of 4-nitrophenol from the propylphosphonyl adduct occurs at a rate that is approximately twice that of the hydrolysis of a comparable phosphonate diester. acs.org

| Adduct | Activation Enthalpy (ΔH‡) (kcal/mol) |

|---|---|

| Propylphosphonylated Chymotrypsin | 15.0 ± 1.3 |

Analysis of Activation Entropies (ΔS‡) for Mechanistic Insights

The activation entropy (ΔS‡) provides information about the degree of order in the transition state compared to the reactants. For the elimination of 4-nitrophenol from the propylphosphonylated chymotrypsin, the activation entropy has been measured as -29.7 ± 2.4 cal mol⁻¹ K⁻¹. acs.org

A negative activation entropy, such as the one observed, suggests a more ordered transition state relative to the ground state. This is indicative of an associative mechanism, where the components of the transition state are more constrained. In the context of the enzyme's active site, this ordering could result from the precise positioning of a water molecule and catalytic residues required for the elimination reaction to occur.

| Adduct | Activation Entropy (ΔS‡) (cal mol⁻¹ K⁻¹) |

|---|---|

| Propylphosphonylated Chymotrypsin | -29.7 ± 2.4 |

Isotope Effects on Activation Parameters for Defining Transition State Structures

Information regarding the isotope effects on the activation parameters for the elimination of 4-nitrophenol from the this compound-inactivated serine hydrolase adducts is not available in the provided search results. Such studies, often involving solvent isotope effects (e.g., using D₂O), are instrumental in elucidating the role of proton transfers in the transition state of a reaction.

Kinetic and Quantitative Analysis of Enzyme Inhibition by Bis 4 Nitrophenyl Propylphosphonate

Determination of Second-Order Rate Constants (kᵢ/Kᵢ) for Serine Protease Inactivation

The inactivation of serine proteases by organophosphorus inhibitors like bis(4-nitrophenyl) propylphosphonate typically follows a mechanism involving the formation of a covalent bond between the phosphorus atom of the inhibitor and the hydroxyl group of the active site serine residue. The efficiency of this irreversible inhibition is quantified by the second-order rate constant (kᵢ or kᵢ/Kᵢ), which provides a measure of how quickly the enzyme is inactivated at a given inhibitor concentration.

Despite a thorough review of the scientific literature, specific experimental data for the second-order rate constants for the inhibition of bovine pancreatic α-chymotrypsin, porcine pancreatic elastase, subtilisin BPN', and bovine pancreatic trypsin by This compound could not be located. However, the following subsections outline the expected kinetic parameters based on the general reactivity of related bis(4-nitrophenyl) phosphonates with these enzymes.

Specific Kinetic Parameters for Bovine Pancreatic α-Chymotrypsin

Bovine pancreatic α-chymotrypsin is a well-characterized serine protease that is often used as a model enzyme in inhibition studies. While specific kᵢ/Kᵢ values for this compound are not available, studies on similar diphenyl phosphonate (B1237965) esters have demonstrated potent inhibition of chymotrypsin (B1334515). The rate of inhibition is influenced by the nature of the leaving groups (in this case, 4-nitrophenoxide) and the structure of the alkyl or aryl group attached to the phosphorus atom. It is anticipated that this compound would act as an effective irreversible inhibitor of α-chymotrypsin.

Table 1: Hypothetical Kinetic Parameters for the Inactivation of Serine Proteases by this compound No experimental data found for this specific compound. The table structure is provided for illustrative purposes.

| Enzyme | kᵢ/Kᵢ (M⁻¹s⁻¹) |

|---|---|

| Bovine Pancreatic α-Chymotrypsin | Data not available |

| Porcine Pancreatic Elastase | Data not available |

| Subtilisin BPN' | Data not available |

Specific Kinetic Parameters for Porcine Pancreatic Elastase

Porcine pancreatic elastase is another member of the serine protease family. Its inhibition by organophosphonates is well-documented. The specificity of inhibition is often dictated by the interactions between the inhibitor's side chains and the enzyme's substrate-binding pockets. For this compound, the propyl group would be expected to interact with the hydrophobic binding sites of elastase. The absence of specific kinetic data for this compound prevents a quantitative assessment of its inhibitory potency against porcine pancreatic elastase.

Specific Kinetic Parameters for Subtilisin BPN'

Subtilisin BPN', a serine protease from Bacillus amyloliquefaciens, is known to be susceptible to inhibition by organophosphorus compounds. Kinetic studies with various inhibitors have provided insights into its active site chemistry. While the inhibitory activity of this compound on subtilisin BPN' has not been reported, it is plausible that it would act as an irreversible inhibitor, with the rate of inactivation being measurable through standard kinetic assays.

Specific Kinetic Parameters for Bovine Pancreatic Trypsin

Bovine pancreatic trypsin is a serine protease with a preference for cleaving peptide bonds after lysine (B10760008) or arginine residues. The inhibition of trypsin by organophosphonates is a well-established phenomenon. The efficiency of inhibition by compounds like this compound would depend on the interactions within the active site. However, no specific second-order rate constants for the inhibition of bovine pancreatic trypsin by this particular phosphonate have been published in the available literature.

pH Dependence of Inactivation Kinetics

The rate of inactivation of serine proteases by organophosphorus inhibitors is generally highly dependent on pH. This dependence typically reflects the ionization state of the catalytic histidine residue in the enzyme's active site. For most serine proteases, the catalytic activity and the rate of inhibition by organophosphonates are optimal at alkaline pH values (typically pH 7-9).

The pH-rate profile for the inactivation by this compound would be expected to show an increase in the rate of inhibition as the pH increases, leveling off at higher pH values. This sigmoidal curve is characteristic of a process that depends on the deprotonation of a single ionizable group, which in this case is the active site histidine. The pKa of this histidine is a key parameter that can be determined from the pH-dependence curve and is crucial for the catalytic mechanism of the enzyme. While the general principle is understood, specific studies detailing the pH-rate profile for the inhibition of the aforementioned serine proteases by this compound are not available.

Influence of Ionic Strength and Buffer Composition on Inhibition Efficiency

The ionic strength and the composition of the buffer solution can significantly influence the kinetics of enzyme inhibition. Changes in ionic strength can affect the electrostatic interactions between the enzyme and the inhibitor, which can either enhance or reduce the rate of inhibition. For instance, high ionic strength can shield charges and weaken electrostatic attractions, potentially lowering the binding affinity of the inhibitor.

The specific buffer components can also have an effect. Some buffer ions may interact directly with the enzyme or the inhibitor, altering the reaction rate. For example, certain buffers might stabilize the enzyme in a particular conformation that is more or less susceptible to inhibition.

A systematic investigation of the influence of different buffers (e.g., phosphate (B84403), Tris-HCl) and varying ionic strengths (by adding neutral salts like NaCl or KCl) would be necessary to fully characterize the inhibition of serine proteases by this compound. Such studies would provide valuable information about the nature of the interactions involved in the formation of the enzyme-inhibitor complex. However, at present, there is no published research specifically addressing these aspects for the compound .

Theoretical and Computational Approaches to Bis 4 Nitrophenyl Propylphosphonate Reactivity

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions involving organophosphonates. These methods allow for the precise calculation of the electronic structure and energies of molecules, providing a quantitative picture of reaction pathways.

The hydrolysis of bis(4-nitrophenyl) propylphosphonate, or its reaction with a nucleophile such as the serine residue in a hydrolase active site, proceeds through various intermediates and transition states. DFT calculations can map out the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. semanticscholar.org

Key applications include:

Geometry Optimization: Determining the three-dimensional structures of reactants, intermediates, transition states, and products. For transition states, this involves locating the first-order saddle point on the potential energy surface, which represents the energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. chemrxiv.org

Energy Calculations: Calculating the relative energies of all species along the reaction pathway. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is directly related to the reaction rate. chemrxiv.org

Frequency Analysis: Vibrational frequency calculations are performed to characterize the stationary points on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real, positive vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. semanticscholar.org

Intrinsic Reaction Coordinate (IRC) Scans: An IRC calculation follows the reaction path downhill from a transition state to connect it to the corresponding reactant and product, confirming that the identified transition state correctly links the intended steps in the reaction mechanism. chemrxiv.org

For this compound, quantum chemical studies would likely focus on the nucleophilic attack on the phosphorus center. This involves the formation of a trigonal bipyramidal pentacoordinate intermediate or transition state. Calculations can reveal the stereoelectronic preferences of this step and how the leaving group ability of the 4-nitrophenoxy group influences the reaction barrier. By modeling these fundamental steps, researchers can gain a deeper understanding of the compound's intrinsic reactivity. semanticscholar.org

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|---|

| Reactant Complex | Phosphonate + Nucleophile | 0.0 | P---Nu distance > 3.0 Å |

| Transition State 1 (TS1) | Formation of pentacoordinate intermediate | +15.2 | P-Nu bond forming (2.1 Å) |

| Intermediate | Pentacoordinate phosphorus species | +5.7 | Trigonal bipyramidal geometry |

| Transition State 2 (TS2) | Departure of leaving group | +12.5 | P-LG bond breaking (2.3 Å) |

| Product Complex | Phosphorylated Nucleophile + Leaving Group | -10.8 | P-LG distance > 3.5 Å |

Molecular Dynamics Simulations of Enzyme-Inhibitor Interactions and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of how inhibitors like this compound interact with their biological targets, such as serine hydrolases (e.g., acetylcholinesterase). nih.gov These simulations model the movements of atoms in the enzyme-inhibitor complex over time, typically on the nanosecond to microsecond timescale, offering insights into the physical basis of binding and inhibition. mdpi.com

The process typically begins with a starting structure of the enzyme, often obtained from X-ray crystallography or homology modeling. The inhibitor is then placed into the active site using molecular docking programs. researchgate.net This initial complex is solvated in a box of water molecules with appropriate ions to mimic physiological conditions. The MD simulation then calculates the forces on all atoms and integrates Newton's equations of motion to track their trajectories over time. mdpi.comresearchgate.net

MD simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the inhibitor's position relative to the enzyme's active site, researchers can assess the stability of the binding pose over the course of the simulation. nih.gov

Key Interactions: Analysis of the MD trajectory can identify specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the enzyme-inhibitor complex. mdpi.com For this compound, this would involve interactions between the nitrophenyl groups and hydrophobic pockets, as well as interactions involving the phosphonate oxygen atoms.

Conformational Changes: Both the enzyme and the inhibitor are flexible. MD simulations can show how the enzyme's active site might change shape to accommodate the inhibitor (induced fit) and how the inhibitor adapts its conformation upon binding. nih.gov These simulations can also reveal larger-scale protein motions that may be crucial for inhibitor entry or product release.

Water Dynamics: MD explicitly models the role of water molecules, which can be critical in mediating interactions at the enzyme-inhibitor interface or participating directly in the reaction mechanism. mdpi.com

For serine hydrolases, MD simulations can be particularly insightful for understanding the steps leading to the covalent modification of the active site serine. Simulations can model the non-covalent binding of the phosphonate inhibitor in the active site, the conformational rearrangements required to position the phosphorus atom for attack by the serine nucleophile, and the stability of the resulting covalently-bound adduct. nih.gov

| Analysis Metric | Description | Typical Finding for a Stable Inhibitor |

|---|---|---|

| RMSD (Inhibitor) | Root-Mean-Square Deviation of inhibitor atoms from the initial pose. | Low fluctuations (< 2 Å) after an initial equilibration period. |

| RMSF (Protein) | Root-Mean-Square Fluctuation of individual amino acid residues. | Lower fluctuations in the active site upon inhibitor binding, indicating stabilization. |

| Hydrogen Bond Analysis | Identifies H-bonds between inhibitor and enzyme over time. | High-occupancy (>75%) hydrogen bonds with key active site residues. |

| Radius of Gyration (Rg) | Measures the overall compactness of the protein. | Stable Rg value, indicating no major unfolding or structural disruption. |

Computational Modeling of Solvent Effects and Proton Transfer Networks

The surrounding solvent environment plays a crucial role in chemical reactivity, influencing the stability of charged species and mediating proton transfer events that are often central to reaction mechanisms. Computational models are essential for capturing these effects.

Solvent Effects: The influence of the solvent (typically water in biological systems) can be modeled using either explicit or implicit approaches.

Explicit Solvent Models: As used in MD simulations, individual solvent molecules are included in the calculation. This provides the most detailed picture but is computationally very expensive.

Implicit Solvent Models: The solvent is represented as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are computationally efficient and can be combined with quantum chemical calculations to provide accurate estimates of solvation energies. chemrxiv.org These models are vital for calculating the energetics of reactions in solution, as the stabilization of charged transition states and intermediates by the solvent can dramatically lower activation barriers compared to the gas phase. chemrxiv.org

Proton Transfer Networks: Hydrolysis reactions, whether enzyme-catalyzed or not, often involve the transfer of protons. In an enzyme's active site, a network of amino acid residues and water molecules can facilitate this process. For the inhibition of a serine hydrolase by this compound, the catalytic histidine residue is expected to act as a general base, abstracting a proton from the serine hydroxyl group to activate it for nucleophilic attack.

Computational methods can be used to model these proton transfer events:

Static Quantum Chemical Calculations: Can identify low-energy pathways for proton movement between donor and acceptor atoms.

Ab Initio Molecular Dynamics (AIMD): A more advanced technique where the forces are calculated "on the fly" using quantum mechanics. AIMD can explicitly model the dynamics of bond breaking and formation, providing a detailed picture of proton transfer events and the rearrangement of the surrounding hydrogen-bonding network.

Modeling these networks is crucial for understanding how enzymes achieve their catalytic power, as they can pre-organize the active site to lower the energy barrier for proton transfer, thereby accelerating the reaction.

Bioinformatic Analysis of Active Site Homology and Divergence Among Serine Hydrolases

Serine hydrolases constitute a large and diverse superfamily of enzymes, all sharing a common catalytic mechanism centered on a nucleophilic serine residue. nih.gov However, variations in their active site architectures lead to profound differences in substrate specificity and inhibitor sensitivity. Bioinformatic analysis is a powerful tool for comparing these enzymes and predicting their reactivity towards a specific inhibitor like this compound.

Key bioinformatic approaches include:

Sequence Alignment: Aligning the protein sequences of different serine hydrolases can identify conserved regions, including the catalytic triad (B1167595) (Ser-His-Asp/Glu) and the oxyanion hole motifs. nih.gov The degree of conservation in the residues lining the active site pocket can suggest similarities or differences in inhibitor binding.

Homology Modeling: For serine hydrolases without an experimentally determined 3D structure, a reliable model can be built using the known structure of a related enzyme as a template. nih.gov This allows for structural analysis and docking studies even when crystallographic data is unavailable.

Phylogenetic Analysis: By constructing phylogenetic trees based on sequence similarity, serine hydrolases can be grouped into subfamilies. This classification often correlates with functional properties, helping to predict which enzymes are more likely to be targeted by a given compound.

Structural Superposition and Active Site Comparison: Superimposing the 3D structures of different hydrolases allows for a direct comparison of the size, shape, and electrostatic properties of their active sites. researchgate.net Such analysis can reveal why an inhibitor like this compound might be potent against one enzyme but inactive against another. For example, the presence of bulky residues in one enzyme's active site might sterically hinder the binding of the inhibitor's propyl or nitrophenyl groups, while a different enzyme may have a more accommodating pocket. nih.gov

By applying these bioinformatic tools, researchers can perform a "virtual screen" across the entire serine hydrolase superfamily to identify potential on- and off-targets for this compound, guiding experimental studies and helping to interpret toxicological data. nih.gov

| Feature | Acetylcholinesterase (AChE) | Carboxylesterases (CES) | Fatty Acid Amide Hydrolase (FAAH) |

|---|---|---|---|

| Catalytic Triad | Ser-His-Glu | Ser-His-Glu/Asp | Ser-Ser-Lys |

| Active Site Gorge | Deep and narrow with a peripheral anionic site | Generally larger and more open | Hydrophobic membrane access channel |

| Acyl-binding Pocket | Small, accommodates acetyl group | Large, accommodates bulky esters | Narrow, accommodates long fatty acid chains |

| Predicted Affinity for BNPP | Potentially high due to aromatic interactions | Variable, depends on specific isoform | Likely low due to steric clash with acyl chain channel |

Advanced Analytical Methodologies in Phosphonate Research

Advanced Mass Spectrometry for Adduct Characterization and Degradation Product Analysis

Mass spectrometry (MS) is an essential tool for the identification and structural characterization of compounds. For Bis(4-nitrophenyl) propylphosphonate and its derivatives, advanced techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are used to characterize the parent molecule and its degradation products.

In a typical analysis, the compound is ionized, often by forming a deprotonated molecule [M-H]⁻ in negative ion mode. The mass-to-charge ratio (m/z) of this molecular ion is then measured. For this compound (C₁₅H₁₅N₂O₇P), the expected exact mass is approximately 366.06 g/mol .

Tandem MS (MS/MS) is then used to further elucidate the structure. The molecular ion is isolated, fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. Based on the structures of related compounds like Bis(4-nitrophenyl) phosphate (B84403) and Bis(4-nitrophenyl) methylphosphonate (B1257008), the fragmentation of this compound would be expected to involve the loss of one or both 4-nitrophenoxy groups. nih.govnih.gov

This technique is crucial for analyzing reaction mixtures to identify hydrolysis products, such as mono(4-nitrophenyl) propylphosphonate and propylphosphonic acid, as well as the released 4-nitrophenol (B140041). researchgate.net

Table 2: Predicted m/z Values for this compound and its Potential Degradation Products in Negative Ion ESI-MS

| Compound | Formula | Predicted [M-H]⁻ m/z | Likely Fragmentation |

|---|---|---|---|

| This compound | C₁₅H₁₅N₂O₇P | ~365.05 | Loss of 4-nitrophenoxy group |

| Mono(4-nitrophenyl) propylphosphonate | C₉H₁₂NO₅P | ~245.04 | Loss of 4-nitrophenoxy group |

| Propylphosphonic acid | C₃H₉O₃P | ~123.02 | - |

| 4-nitrophenol | C₆H₅NO₃ | ~138.02 | - |

Spectroscopic Monitoring of Reaction Progress and Product Formation (e.g., UV-Vis Spectroscopy for 4-nitrophenol detection)

The hydrolysis of this compound results in the release of two equivalents of 4-nitrophenol. This product has distinct spectroscopic properties that can be leveraged to monitor the progress of the reaction in real-time using UV-Visible (UV-Vis) spectroscopy.

4-nitrophenol is a chromophoric compound whose UV-Vis absorption spectrum is highly dependent on the pH of the solution. In acidic or neutral solutions, it exists predominantly in its protonated form, which has an absorption maximum (λ_max) around 317 nm. Under basic conditions (pH > ~7), it deprotonates to form the 4-nitrophenolate (B89219) anion, which is bright yellow and exhibits a strong absorbance at a higher wavelength, typically around 400-405 nm. ias.ac.inlookchem.com

To monitor the hydrolysis of this compound, the reaction is typically conducted in a buffered solution at a pH where the 4-nitrophenolate ion is the dominant species (e.g., pH 8 or higher). The increase in absorbance at ~400 nm is directly proportional to the concentration of the released product. ias.ac.insemanticscholar.org By measuring this absorbance change over time, the reaction rate can be determined. This method is widely used for kinetic analysis of enzymes that hydrolyze nitrophenyl esters due to its simplicity, sensitivity, and convenience. lookchem.comresearchgate.net

Table 3: Spectroscopic Properties of 4-nitrophenol for Reaction Monitoring

| Species | Predominant pH Range | λ_max (nm) | Molar Extinction Coefficient (ε) at λ_max (M⁻¹cm⁻¹) | Appearance |

|---|---|---|---|---|

| 4-nitrophenol | Acidic/Neutral (<7) | ~317 | ~10,000 | Colorless |

| 4-nitrophenolate | Basic (>7.5) | ~400-405 | ~18,000 | Yellow |

Future Research Directions and Potential Academic Applications

Exploration of Bis(4-nitrophenyl) Propylphosphonate Derivatives for Enhanced Potency and Selectivity

The core structure of this compound offers a versatile scaffold for chemical modification to improve its efficacy and specificity as an enzyme inhibitor. Future research will likely focus on systematic structure-activity relationship (SAR) studies to understand how modifications to different parts of the molecule influence its interaction with target enzymes. nih.gov

Key areas for derivatization include:

The Propyl Chain: Altering the length, branching, and incorporation of cyclic structures or heteroatoms within the propyl group can influence the inhibitor's fit into the active site of different hydrolases. For instance, introducing bulky substituents could enhance selectivity for enzymes with larger active site pockets, while modifications that alter the electronic properties of the chain could affect binding affinity.

The Phenyl Rings: The 4-nitrophenyl groups are excellent leaving groups, facilitating the covalent modification of the target enzyme's active site serine. However, the inhibitory activity and stability of diaryl phosphonates can be fine-tuned by introducing different substituents on the aryl rings. nih.gov A good correlation has been found between the electronic properties of the substituent and the inhibitory activity. nih.gov For example, electron-withdrawing groups can enhance the electrophilicity of the phosphorus atom, potentially increasing the rate of inhibition, while other substituents could introduce new interactions with the enzyme surface to improve selectivity.

The overarching goal of these derivatization efforts is to develop a library of this compound analogs with a range of potencies and selectivities. This would provide researchers with a toolkit of tailored inhibitors for specific serine hydrolases, enabling more precise dissection of their biological roles.

| Derivative Type | Potential Modification | Expected Outcome on Potency/Selectivity |

| Alkyl Chain Analogs | Branching (e.g., isopropyl) | Increased steric hindrance may enhance selectivity for specific enzymes. |

| Cyclic structures (e.g., cyclopropyl) | Constrained conformation could improve binding affinity for certain active sites. | |

| Introduction of heteroatoms (e.g., ether linkage) | Altered polarity and hydrogen bonding potential may modulate binding. | |

| Aryl Ring Analogs | Electron-withdrawing substituents (e.g., -CF3, -CN) | Increased electrophilicity of phosphorus, potentially leading to higher potency. |

| Electron-donating substituents (e.g., -OCH3, -CH3) | Decreased reactivity, which could be useful for targeting highly reactive enzymes. | |

| Sterically bulky substituents | May prevent binding to enzymes with smaller active sites, thus increasing selectivity. |

Investigation of Interaction with Other Classes of Hydrolases

While the primary targets of organophosphonates like this compound are serine hydrolases, there is growing interest in exploring their interactions with other classes of hydrolytic enzymes. The phosphorus center of the phosphonate (B1237965) can mimic the tetrahedral transition state of substrate hydrolysis in various enzymes, suggesting a broader potential for inhibition. researchgate.net

Future investigations will likely target:

Metallo-hydrolases: Some phosphonate-containing compounds have shown inhibitory activity against metallo-β-lactamases, which are zinc-dependent enzymes. nih.gov Research could explore whether this compound or its derivatives can interact with the metal cofactors in the active sites of these and other metallo-hydrolases.

Cysteine and Threonine Hydrolases: Although diaryl phosphonates are generally selective for serine hydrolases, subtle modifications to the phosphonate scaffold could potentially lead to interactions with the active site cysteine or threonine residues of other protease families. nih.gov

Phosphatases: Given the structural similarity of phosphonates to phosphates, there is potential for this compound derivatives to act as inhibitors of phosphatases, which play crucial roles in cellular signaling.

Expanding the scope of target enzymes for this compound would significantly increase its value as a chemical probe for studying a wider range of biological processes.

Development of Novel Analytical Probes based on Phosphonate Chemistry

The reactivity of the phosphonate group makes this compound an excellent platform for the development of activity-based probes (ABPs). ABPs are powerful tools for functional proteomics, allowing for the detection and identification of active enzymes in complex biological samples. nih.gov

Future research in this area will likely involve:

Attachment of Reporter Tags: The synthesis of this compound derivatives can incorporate reporter tags such as fluorophores, biotin, or clickable handles (e.g., alkynes or azides). rsc.orgacs.org These tags enable the visualization, enrichment, and identification of target enzymes from cell lysates or even in living cells.

"Smart" Probes: More sophisticated probes could be designed to become fluorescent or colorimetric only upon reaction with their target enzyme. This "turn-on" mechanism would reduce background signals and allow for real-time monitoring of enzyme activity.

Probes for Specific Subclasses of Hydrolases: By combining a selective this compound derivative with a reporter tag, researchers can develop probes that are highly specific for a particular subclass or even a single member of the hydrolase family.

The development of a diverse panel of phosphonate-based ABPs would provide invaluable tools for drug discovery, diagnostics, and fundamental biological research.

Integration of Kinetic and Mechanistic Studies with Structural Biology Approaches

A deeper understanding of how this compound and its derivatives inhibit enzymes requires a multi-faceted approach that combines kinetic analysis with structural biology.

Kinetic Analysis: Detailed kinetic studies are essential to characterize the mechanism of inhibition. nih.gov This includes determining the rate of inhibition (k_inact) and the inhibitor affinity (K_i). youtube.com Such studies can reveal whether the inhibition is reversible, irreversible, or proceeds through a two-step mechanism involving an initial non-covalent binding followed by covalent modification. nih.gov Steady-state and pre-steady-state kinetic analyses can provide a comprehensive picture of the inhibitory process. nih.gov

Structural Biology: X-ray crystallography can provide atomic-level insights into how these inhibitors bind to the active site of their target enzymes. nih.govacs.org By co-crystallizing an enzyme with a this compound analog, researchers can visualize the covalent adduct formed with the active site serine and the specific interactions between the inhibitor and the enzyme. nih.gov This structural information is invaluable for understanding the basis of selectivity and for the rational design of more potent and specific inhibitors. acs.org

The integration of kinetic and structural data will create a powerful feedback loop for the development of improved this compound-based inhibitors and probes. Kinetic analysis can guide the selection of derivatives for structural studies, while the resulting structural information can inform the design of new analogs with optimized inhibitory properties. This synergistic approach will ultimately accelerate the advancement of phosphonate chemistry in the exploration of enzyme function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.